molecular formula C19H38N4O8 B611222 t-boc-N-amido-PEG6-azide CAS No. 1292268-15-5

t-boc-N-amido-PEG6-azide

Cat. No. B611222
M. Wt: 450.53
InChI Key: NICFUXNQYXFEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-boc-N-amido-PEG6-Azide is a PEG derivative containing an azide group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Synthesis Analysis

The azide group in t-boc-N-amido-PEG6-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Molecular Structure Analysis

The molecular formula of t-boc-N-amido-PEG6-Azide is C19H38N4O8 . It has a molecular weight of 450.5 g/mol .


Chemical Reactions Analysis

The azide group in t-boc-N-amido-PEG6-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Physical And Chemical Properties Analysis

The molecular formula of t-boc-N-amido-PEG6-Azide is C19H38N4O8 . It has a molecular weight of 450.5 g/mol . It is soluble in DMSO, DCM, DMF .

Scientific Research Applications

1. Bioconjugation and Drug Delivery t-boc-N-amido-PEG6-azide is primarily used in bioconjugation, a process vital for drug delivery systems. For example, Mero et al. (2009) demonstrated its application in transglutaminase-mediated PEGylation of proteins, facilitating the identification of protein modification sites, crucial for drug development (Mero, Spolaore, Veronese, & Fontana, 2009).

2. Dendrimer Functionalization The compound is also utilized in dendrimer functionalization, which is important in creating drug delivery vehicles. Ornelas, Broichhagen, and Weck (2010) used strain-promoted alkyne azide cycloaddition (SPAAC) to functionalize poly(amido)-based dendrons with PEG chains, an approach critical for biomedical applications (Ornelas, Broichhagen, & Weck, 2010).

3. Polymer Synthesis and Modification t-boc-N-amido-PEG6-azide plays a significant role in the synthesis and modification of polymers for biomedical use. In the study by Li Ke-liang (2007), a novel branched polyethylene glycol integrating t-boc-N-amido-PEG6-azide was synthesized, demonstrating its utility in creating complex polymer structures (Li Ke-liang, 2007).

4. Antibacterial Applications This compound has been explored for antibacterial applications. Calabretta, Kumar, McDermott, and Cai (2007) investigated poly(amidoamine) dendrimers terminated with t-boc-N-amido-PEG6-azide for their antibacterial activities, showing potential in combating bacterial infections (Calabretta, Kumar, McDermott, & Cai, 2007).

5. Gene Delivery Another application is in gene delivery systems. Lin and Engbersen (2011) utilized a PEGylated bioreducible poly(amido amine) synthesized using t-boc-N-amido-PEG6-azide for non-viral gene delivery, highlighting its importance in gene therapy (Lin & Engbersen, 2011).

6. Nanomedicine and Material Science Its use extends to nanomedicine and material science for surface modification and functionalization. Swar, Zajícová, Müllerová, Šubrtová, Horáková, Dolenský, Řezanka, and Stibor (2018) demonstrated the modification of Nylon 6 surface with PEG derivatives including t-boc-N-amido-PEG6-azide, opening avenues in antimicrobial material development (Swar et al., 2018).

Future Directions

t-boc-N-amido-PEG6-Azide is a PEG derivative containing an azide group and Boc-protected amino group . It has potential applications in drug delivery . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This property can be exploited for future research and applications.

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N4O8/c1-19(2,3)31-18(24)21-4-6-25-8-10-27-12-14-29-16-17-30-15-13-28-11-9-26-7-5-22-23-20/h4-17H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICFUXNQYXFEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-boc-N-amido-PEG6-azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
t-boc-N-amido-PEG6-azide
Reactant of Route 2
Reactant of Route 2
t-boc-N-amido-PEG6-azide
Reactant of Route 3
Reactant of Route 3
t-boc-N-amido-PEG6-azide
Reactant of Route 4
Reactant of Route 4
t-boc-N-amido-PEG6-azide
Reactant of Route 5
Reactant of Route 5
t-boc-N-amido-PEG6-azide
Reactant of Route 6
Reactant of Route 6
t-boc-N-amido-PEG6-azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.